2-Ethylacryloyl chloride

CAS No.: 4390-96-9

Cat. No.: VC3789606

Molecular Formula: C5H7ClO

Molecular Weight: 118.56 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 4390-96-9 |

|---|---|

| Molecular Formula | C5H7ClO |

| Molecular Weight | 118.56 g/mol |

| IUPAC Name | 2-methylidenebutanoyl chloride |

| Standard InChI | InChI=1S/C5H7ClO/c1-3-4(2)5(6)7/h2-3H2,1H3 |

| Standard InChI Key | IIYDTSAAECYHAE-UHFFFAOYSA-N |

| SMILES | CCC(=C)C(=O)Cl |

| Canonical SMILES | CCC(=C)C(=O)Cl |

Introduction

Chemical Identity and Structural Features

Nomenclature and Molecular Structure

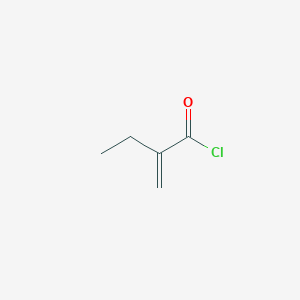

2-Ethylacryloyl chloride, systematically named 2-ethylprop-2-enoyl chloride, belongs to the class of α,β-unsaturated acyl chlorides. Its structure features a vinyl group () adjacent to a carbonyl chloride (), with an ethyl substituent at the β-position (Figure 1). This configuration confers dual reactivity: the acyl chloride group participates in nucleophilic substitutions, while the vinyl group enables addition and polymerization reactions.

Molecular Formula:

IUPAC Name: 2-Ethylprop-2-enoyl chloride

CAS Registry Number: 3586-58-1

Synonym: 2-Ethylacrylic acid chloride

Synthesis and Manufacturing

Industrial Synthesis Pathways

The synthesis of 2-ethylacryloyl chloride typically involves the reaction of 2-ethylacrylic acid with chlorinating agents. A patented method (WO2005108391A1) outlines the following steps :

-

Chlorination: 2-Ethylacrylic acid reacts with thionyl chloride () or phosphorus oxychloride () under anhydrous conditions.

-

Purification: Continuous distillation removes byproducts (e.g., , ), yielding a high-purity product (≥95%).

Key Parameters:

-

Temperature: 60–80°C

-

Catalysts: Pyridine (to sequester )

-

Inhibitors: Phenothiazine (200–400 ppm) to prevent polymerization .

Challenges in Production

-

Polymerization Risk: The vinyl group’s susceptibility to radical-initiated polymerization necessitates strict temperature control and inhibitor use .

-

Moisture Sensitivity: Hydrolysis to 2-ethylacrylic acid occurs rapidly in humid environments, requiring inert atmospheres during handling .

Physicochemical Properties

Physical Characteristics

| Property | Value | Source |

|---|---|---|

| Boiling Point | 120–122°C (lit.) | |

| Density | 1.08 g/mL at 20°C | |

| Refractive Index () | 1.442 | |

| Flash Point | 57°F (13.9°C) | |

| Solubility | Miscible with ether, chloroform; reacts with water |

Spectroscopic Data

Applications in Materials Science

Polymer Functionalization

2-Ethylacryloyl chloride is widely used to introduce reactive vinyl groups into polymer backbones. For example:

-

Sealants and Adhesives: A high-leakproofness waterproof sealant for hollow glass incorporates 2-ethylacryloyl chloride (3–4 parts) to enhance crosslinking density and adhesion to siliceous substrates .

-

Surface Modification: Grafting onto poly(ether sulfone) membranes via plasma irradiation improves hydrophilicity and fouling resistance .

Pharmaceutical Intermediates

The compound’s acyl chloride group facilitates amide bond formation in drug synthesis. In WO2005108391A1, it reacts with amines to produce β-secretase (BACE) inhibitors for Alzheimer’s disease .

| Hazard Category | Description | Source |

|---|---|---|

| Acute Toxicity | Skin corrosion (Category 1A) | |

| Flammability | Flammable liquid (Category 2) | |

| Environmental Impact | Aquatic chronic toxicity (Category 3) |

Protective Measures

-

Storage: Under nitrogen at 2–8°C with stabilizers (e.g., hydroquinone monomethyl ether) .

-

Personal Protective Equipment (PPE): Chemical-resistant gloves, face shields, and fume hoods .

Recent Advances and Patents

Innovations in Synthesis

A continuous-flow reactor system (CN106433553A) reduces polymerization side reactions by 40% through precise temperature control and rapid product removal .

Emerging Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume